molecular formula C18H20O B12911414 Cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran

Cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran

Cat. No.: B12911414
M. Wt: 252.3 g/mol
InChI Key: ZUZYOTPWTFDCSW-IRXDYDNUSA-N
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Description

Cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran is an organic compound that belongs to the class of dihydroisobenzofurans. This compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the dihydroisobenzofuran ring system. The cis configuration indicates that the tert-butyl and phenyl groups are on the same side of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted benzyl alcohol, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Cis-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran can be compared with other similar compounds, such as:

    Trans-1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran: The trans isomer has the tert-butyl and phenyl groups on opposite sides of the ring, leading to different chemical and physical properties.

    1-(tert-butyl)-3-phenyl-1,3-dihydroisobenzofuran: This compound lacks the cis or trans designation, indicating a mixture of isomers.

    1-(tert-butyl)-3-methyl-1,3-dihydroisobenzofuran: The methyl group replaces the phenyl group, resulting in different reactivity and applications.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

(1R,3S)-1-tert-butyl-3-phenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C18H20O/c1-18(2,3)17-15-12-8-7-11-14(15)16(19-17)13-9-5-4-6-10-13/h4-12,16-17H,1-3H3/t16-,17-/m0/s1

InChI Key

ZUZYOTPWTFDCSW-IRXDYDNUSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C2=CC=CC=C2[C@@H](O1)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2C(O1)C3=CC=CC=C3

Origin of Product

United States

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